1,3,5-Tris(trimethylsilyl)benzol

Übersicht

Beschreibung

1,3,5-Tris(trimethylsilyl)benzene: is an organosilicon compound characterized by a benzene ring substituted with three trimethylsilyl groups at the 1, 3, and 5 positions. This compound is notable for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

Sterische Schutzgruppe

1,3,5-Tris(trimethylsilyl)benzol wurde hinsichtlich seiner konformationellen Eigenschaften untersucht, die für seine Verwendung als sterische Schutzgruppe relevant sind. Diese Anwendung nutzt die Fähigkeit der Verbindung, reaktive Stellen an einem Molekül während Synthese- oder Reaktionsprozessen abzuschirmen .

Analyse des Molekularen Elektrostatischen Potentials

Das Molekulare Elektrostatische Potential (MEP) von this compound kann verwendet werden, um molekulare Wechselwirkungen zu verstehen und Stellen für elektrophilen und nukleophilen Angriff vorherzusagen. Dies ist entscheidend für Untersuchungen der biologischen Erkennung und Wasserstoffbrückenbindungs-Wechselwirkungen .

Metall-Organische Gerüste (MOFs)

Diese Verbindung dient als organischer Linker bei der Herstellung neuartiger MOFs mit Metallionen wie Al, Cr und Cu. MOFs haben potentielle Anwendungen in der Gasspeicherung, Katalyse und als Sensoren .

Nichtlineare Optik (NLO)

Partiell fluorierte Derivate von this compound wurden hinsichtlich ihrer Anwendungen in der nichtlinearen Optik untersucht. NLO-Materialien sind für ihre Verwendung in der optischen Schaltung und Modulation wichtig .

Synthese von Tridentaten Lewis-Strukturen

Es wird auch bei der Synthese von tridentaten Lewis-Strukturen verwendet, die in der Koordinationschemie von Bedeutung sind, um komplexe Strukturen mit Metallionen zu erzeugen .

Phasenübergang-Thermodynamik

Die geringe Kristallisationsneigung der Verbindung ermöglicht die Bestimmung ihrer Wärmekapazität im flüssigen Zustand unterhalb des Schmelzpunkts, was in der Materialwissenschaft für das Verständnis von Phasenübergängen von Bedeutung ist .

Bausteine für Leuchtdioden (LED)

Derivate von this compound werden als Bausteine für LEDs verwendet. LEDs sind aufgrund ihrer Energieeffizienz und langen Lebensdauer weit verbreitet .

Ladungsextraktion in Solarzellen

Studien haben gezeigt, dass Derivate von this compound die Ladungsextraktion verbessern können, wenn sie als Lochtransportmaterialien (HTMs) in Perowskit-Solarzellen verwendet werden. Dies führt zu einer verbesserten Solarzellen-Effizienz .

Wirkmechanismus

Mode of Action

It’s known that trimethylsilyl groups in organic compounds often serve as protective groups in organic synthesis, which can be removed under specific conditions .

Action Environment

Like many other organic compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive substances .

Biochemische Analyse

Biochemical Properties

1,3,5-Tris(trimethylsilyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The trimethylsilyl groups in 1,3,5-Tris(trimethylsilyl)benzene are known for their chemical inertness and large molecular volume, which can influence the compound’s interactions with biomolecules. For instance, the trimethylsilyl groups can act as protecting groups for hydroxyl, amino, and carboxyl groups in biomolecules, thereby preventing unwanted side reactions during biochemical processes . Additionally, 1,3,5-Tris(trimethylsilyl)benzene can interact with enzymes that catalyze silylation reactions, facilitating the modification of biomolecules for analytical purposes .

Cellular Effects

The effects of 1,3,5-Tris(trimethylsilyl)benzene on various types of cells and cellular processes are multifaceted. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of trimethylsilyl groups in 1,3,5-Tris(trimethylsilyl)benzene can alter the hydrophobicity of cellular membranes, impacting membrane fluidity and permeability . This, in turn, can affect the transport of ions and molecules across the cell membrane, influencing cellular signaling pathways and metabolic processes . Furthermore, 1,3,5-Tris(trimethylsilyl)benzene can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of 1,3,5-Tris(trimethylsilyl)benzene involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the trimethylsilyl groups to specific functional groups in biomolecules, such as hydroxyl, amino, and carboxyl groups . This binding can result in the formation of stable silyl ethers, amines, and esters, which can protect these functional groups from further chemical reactions . Additionally, 1,3,5-Tris(trimethylsilyl)benzene can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . This compound can also influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,5-Tris(trimethylsilyl)benzene can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The stability of 1,3,5-Tris(trimethylsilyl)benzene is influenced by its chemical structure, with the trimethylsilyl groups providing protection against hydrolysis and oxidation . Over extended periods, the compound may undergo degradation, leading to the formation of by-products that can affect its biochemical activity . Long-term studies in vitro and in vivo have shown that 1,3,5-Tris(trimethylsilyl)benzene can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 1,3,5-Tris(trimethylsilyl)benzene in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function and overall health . At higher doses, 1,3,5-Tris(trimethylsilyl)benzene can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes becomes more pronounced beyond a certain dosage . These findings highlight the importance of careful dosage optimization in experimental studies involving 1,3,5-Tris(trimethylsilyl)benzene .

Metabolic Pathways

1,3,5-Tris(trimethylsilyl)benzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The trimethylsilyl groups can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further processed by cellular metabolic machinery . These metabolic pathways can influence the compound’s bioavailability, distribution, and overall biochemical activity . Additionally, 1,3,5-Tris(trimethylsilyl)benzene can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of 1,3,5-Tris(trimethylsilyl)benzene within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . The hydrophobic nature of the trimethylsilyl groups facilitates the compound’s incorporation into cellular membranes, affecting its localization and accumulation within specific cellular compartments . Transporters such as ABC transporters and solute carrier proteins can mediate the uptake and efflux of 1,3,5-Tris(trimethylsilyl)benzene, influencing its distribution within tissues . These interactions play a crucial role in determining the compound’s bioavailability and overall biochemical activity .

Subcellular Localization

The subcellular localization of 1,3,5-Tris(trimethylsilyl)benzene is determined by its chemical structure and interactions with cellular components . The trimethylsilyl groups can act as targeting signals, directing the compound to specific cellular compartments such as the endoplasmic reticulum, mitochondria, and nucleus . Post-translational modifications, such as phosphorylation and ubiquitination, can further influence the compound’s localization and activity within cells . These factors collectively determine the functional role of 1,3,5-Tris(trimethylsilyl)benzene in various cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

1,3,5-Tris(trimethylsilyl)benzene can be synthesized through several methods, with one common approach involving the reaction of 1,3,5-tribromobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds as follows:

C6H3(Br)3+3(CH3

Eigenschaften

IUPAC Name |

[3,5-bis(trimethylsilyl)phenyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30Si3/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVFOQHWIKQDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC(=C1)[Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

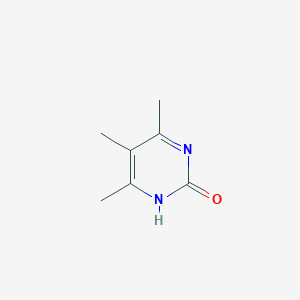

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol](/img/structure/B1633042.png)

![17-Acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1633054.png)

![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1633066.png)